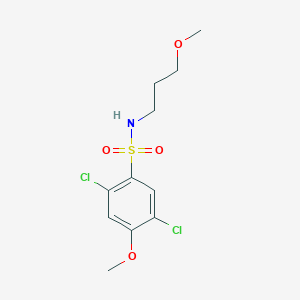![molecular formula C19H20O5 B4982755 2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4982755.png)
2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PBOX-15 and is a member of the family of dioxane-based compounds.
Wirkmechanismus
The mechanism of action of PBOX-15 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, PBOX-15 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that PBOX-15 has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PBOX-15 has also been found to have antioxidant properties. It has also been shown to induce cell death in cancer cells, while having minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PBOX-15 in lab experiments is its specificity towards cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using PBOX-15 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on PBOX-15. One area of interest is in the development of more efficient synthesis methods for PBOX-15 and other dioxane-based compounds. Another area of interest is in the development of more effective drug delivery systems for PBOX-15. Additionally, further research is needed to fully understand the mechanism of action of PBOX-15 and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of PBOX-15 involves a multistep process that utilizes various chemical reactions. The initial step involves the reaction of tert-butyl acetoacetate with malonic acid in the presence of acid catalysts to form the intermediate compound 2,4-pentanedione. This compound is then reacted with 4-(2-propyn-1-yloxy)benzaldehyde to form the key intermediate, which is then cyclized to form PBOX-15.
Wissenschaftliche Forschungsanwendungen
PBOX-15 has been found to have potential applications in various fields of scientific research. One of the most notable applications is in the field of cancer research. PBOX-15 has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has also been found to have anti-inflammatory properties and has been tested in various models of inflammation.
Eigenschaften
IUPAC Name |
2-tert-butyl-2-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-6-11-22-14-9-7-13(8-10-14)12-15-16(20)23-19(5,18(2,3)4)24-17(15)21/h1,7-10,12H,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZKBPHYTVZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC#C)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4982701.png)
![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4982731.png)
![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)



![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)

![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)

